1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-25-16-7-5-15(6-8-16)23-12-14(11-19(23)24)20-21-17-9-4-13(2)10-18(17)22-20/h4-10,14H,3,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUJSAYADDJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=C(N3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzaldehyde with 5-methyl-1H-benzimidazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with pyrrolidin-2-one under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the compound.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzimidazole moiety, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the pyrrolidinone ring to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols.
Scientific Research Applications
Therapeutic Potential
The compound is being investigated for its therapeutic properties due to the presence of the benzimidazole moiety, which is known for its antimicrobial , antiviral , and anticancer activities. Research has focused on its efficacy against various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in disease processes.
- Receptors : Its interaction with receptors can modulate physiological responses.
Case Study Insights
In a study examining the anticancer properties of benzimidazole derivatives, 1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one was shown to exhibit significant cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics (ADME properties) of this compound is crucial for understanding its viability as a drug candidate. Studies have indicated:
- Absorption : The compound demonstrates favorable absorption characteristics.
- Distribution : It shows a promising distribution profile within biological systems.
- Metabolism : Investigations into metabolic pathways reveal potential for bioactivation.
- Excretion : The elimination routes are being studied to assess long-term safety and efficacy.
Novel Material Development
The unique structure of this compound makes it a candidate for developing innovative materials such as:
- Organic Semiconductors : Its electronic properties are being explored for use in organic electronic devices.
- Light-emitting Diodes (LEDs) : Research indicates potential applications in optoelectronics due to its luminescent properties.
Comparative Studies
When compared with other benzimidazole derivatives, such as 1-(4-chlorophenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, differences in chemical reactivity and biological activity were noted. The presence of an ethoxy group enhances solubility and may improve pharmacokinetic profiles compared to analogs with halogen substitutions.
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| This compound | Ethoxy group | Anticancer, Antimicrobial | Enhanced solubility |
| 1-(4-Chlorophenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one | Chlorine substitution | Varies based on substitution | Lower solubility |
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. The pyrrolidinone ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally analogous pyrrolidin-2-one derivatives with variations in substituents, which significantly alter physicochemical and biological properties. Key examples include:
Key Insights
Substituent Effects on Solubility and Polarity :
- The 4-ethoxyphenyl group in the target compound improves water solubility compared to the 4-ethylphenyl analog (847394-57-4) due to the polar ethoxy (-OCH₂CH₃) group .
- The 4-butylphenyl derivative (943101-67-5) exhibits higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Biological Activity Correlations: Antioxidant Activity: Pyrrolidinone derivatives with electron-withdrawing groups (e.g., 5-chloro-2-hydroxyphenyl in ) show 1.5× higher antioxidant activity than ascorbic acid. The target compound’s ethoxy group (electron-donating) may prioritize receptor binding over radical scavenging . Enzymatic Interactions: The piperidinylethyl chain in 943101-67-5 may facilitate interactions with proteases or GPCRs via hydrogen bonding, a feature absent in the target compound .
Purity and Yield: Commercial availability at 95% purity () indicates optimized synthesis, contrasting with more complex analogs (e.g., 915189-37-6) requiring multi-step functionalization .
Biological Activity
1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique molecular structure, which combines a benzimidazole moiety with a pyrrolidinone ring, may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that benzimidazole derivatives, including the compound , exhibit significant anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cells. For instance, one study reported that certain benzimidazole derivatives had IC values lower than those of standard chemotherapeutics like cisplatin, suggesting strong cytotoxic effects against these cancer types .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | < 10 | |
| Benzimidazole-Chalcone Derivative | OVCAR-3 | 11.70 | |
| Standard Drug (Cisplatin) | MCF-7 | 16.04 |
The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. The benzimidazole moiety is known to interact with various biological targets, including kinases and proteases, potentially leading to altered signaling pathways associated with cancer progression .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown antimicrobial activity against a range of pathogens. The benzimidazole scaffold has been extensively studied for its ability to inhibit bacterial growth and viral replication, making it a candidate for further exploration in infectious disease treatment .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its potential as a therapeutic agent. Preliminary studies suggest that modifications in the chemical structure can significantly influence these parameters. For instance, the ethoxy group may enhance lipophilicity and improve absorption characteristics compared to other substituents like methoxy or chloro groups .
Table 2: Comparison of Benzimidazole Derivatives
| Compound Name | Solubility | Lipophilicity | Toxicity Profile |
|---|---|---|---|
| This compound | Moderate | High | Skin irritation (H315) |
| 1-(4-Chlorophenyl)-... | Low | Moderate | Low |
| 1-(4-Methoxyphenyl)-... | High | Low | Moderate |
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings. For example, a study involving a series of benzimidazole-based compounds demonstrated their ability to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-ethoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, and how can purity be ensured?
- Methodological Answer : A common approach involves cyclization reactions using intermediates like substituted benzimidazoles and pyrrolidinones. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization of hydrazide precursors, as demonstrated in analogous pyrazole-benzimidazole syntheses . Purification typically employs recrystallization from solvent mixtures (e.g., DMF:EtOH, 1:1) to remove unreacted starting materials and byproducts. Purity validation requires HPLC (≥95% purity) with UV detection at 254 nm, as outlined in regulated pharmaceutical analyses .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch of pyrrolidin-2-one near 1680–1720 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and benzimidazole protons (aromatic signals at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Defines stereochemistry and crystal packing, as seen in structurally related pyrazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?
- Methodological Answer : Key variables include:
- Temperature Control : Maintain 120°C ± 2°C during cyclization to avoid side reactions .
- Catalyst Stoichiometry : Optimize POCl₃ molar ratios (e.g., 1.2–1.5 equivalents) to balance reactivity and byproduct formation .
- Solvent Selection : Use high-boiling solvents like toluene or DMF to enhance reaction homogeneity .
- Process Monitoring : Employ in-situ FTIR to track reaction progress and intermediate stability .
Q. How should researchers address contradictions in reported biological activities of benzimidazole-pyrrolidinone analogs?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound integrity via LC-MS to rule out degradation products .
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity with fixed inoculum sizes and incubation times) .
- Structural Analogues : Compare substituent effects (e.g., ethoxy vs. methoxy groups on phenyl rings) using SAR studies, as seen in fluorophenyl-benzimidazole derivatives .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro Assays : Use Caco-2 cell monolayers to assess intestinal permeability, with HPLC quantification of apical/basolateral concentrations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Protein Binding : Equilibrium dialysis with plasma, followed by UV-Vis or MS detection to calculate free fraction .
Q. How can stereochemical ambiguities in the pyrrolidin-2-one core be resolved?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
- NOESY NMR : Identify spatial proximity of substituents (e.g., ethoxyphenyl vs. benzimidazole groups) to assign configurations .
- Single-Crystal XRD : Resolve absolute stereochemistry, as applied to Z/E isomers in pyrazole-enone systems .
Methodological Notes for Data Reproducibility
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability .
- Analytical Validation : Cross-validate HPLC methods with independent labs using reference standards (e.g., USP-grade solvents) .
- Biological Replicates : Use ≥3 replicates per assay condition, with randomization to offset positional bias in multi-well plates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
